Technical Monograph: Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Technical Monograph: Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
Ethyl 2-cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a functionalized acrylonitrile derivative synthesized via the Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate. Unlike its unsubstituted analog (Ethyl 2-cyanoacrylate, the monomer in "Super Glue"), this compound possesses a substituted
Its primary utility lies in Medicinal Chemistry and Material Science . In drug discovery, it serves as a "Michael Acceptor" warhead, capable of covalent interactions with cysteine residues in target proteins—a mechanism central to the design of modern targeted covalent inhibitors (TCIs) and Nrf2 activators. Additionally, its conjugated
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound represents a "push-pull" alkene system, where the electron-withdrawing cyano and ester groups at the
| Property | Data |
| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate |
| CAS Number | 17999-71-2 |
| Molecular Formula | C |
| Molecular Weight | 202.21 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water |
| Melting Point | ~110–115 °C (Typical for this class; experimental verification recommended) |
| Reactivity Class | Michael Acceptor (Electrophilic Alkene) |
Synthetic Methodology: The Knoevenagel Condensation[10][11][12][13][14][15]
The synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate is a classic example of the Knoevenagel condensation.[2] The reaction is driven by the deprotonation of the active methylene compound (ethyl cyanoacetate) followed by nucleophilic attack on the carbonyl carbon of 3-pyridinecarboxaldehyde.
Reaction Mechanism Visualization
Figure 1: Step-wise mechanism of the base-catalyzed Knoevenagel condensation yielding the target acrylate.
Optimized Laboratory Protocol (Green Chemistry Approach)
Traditional methods use benzene/toluene with Dean-Stark traps. The following protocol utilizes ethanol as a greener solvent, leveraging the product's insolubility in cold ethanol for easy purification.
Reagents:
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3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
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Ethyl cyanoacetate (10 mmol, 1.13 g)
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Ethanol (Absolute, 10 mL)
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Piperidine (Catalytic amount, ~3-5 drops)
Step-by-Step Procedure:
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in ethanol.
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Catalysis: Add piperidine dropwise while stirring at room temperature. A slight exotherm or color change (yellowing) indicates initiation.
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Reaction: Stir the mixture at room temperature for 2–4 hours. If precipitation does not occur, gently reflux at 60°C for 30 minutes, then cool.
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Crystallization: Cool the reaction mixture in an ice bath (0–4°C) for 1 hour. The product should crystallize out as a solid.
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Filtration: Filter the solid under vacuum using a Buchner funnel.
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Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then cold hexanes to remove unreacted aldehyde.
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Drying: Dry the solid in a vacuum oven at 40°C overnight.
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Validation: Verify purity via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) and ¹H-NMR.
Why this works: The Knoevenagel product is highly conjugated and planar, leading to efficient stacking and crystallization from polar protic solvents like ethanol, driving the equilibrium forward without needing to distill off water azeotropically.
Mechanism of Action: The Michael Acceptor
The biological and chemical utility of this compound stems from the electron-deficient alkene. The cyano (-CN) and ester (-COOEt) groups pull electron density away from the
Biological Interaction (Covalent Modification)
In drug design, this motif reacts with "soft" nucleophiles, particularly the thiol (-SH) group of Cysteine residues in proteins. This reversible or irreversible covalent bond can lock a protein in an inactive state.
Figure 2: The Michael Addition mechanism where the electrophilic beta-carbon captures a biological nucleophile.
Key Applications
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Fragment-Based Drug Discovery (FBDD): The pyridine ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The cyanoacrylate tail targets cysteines in the ATP binding pocket (e.g., EGFR inhibitors).
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UV Stabilization: Similar to Etocrylene (Ethyl 2-cyano-3,3-diphenylacrylate), the 3-pyridyl derivative absorbs high-energy UV radiation, dissipating it as heat via internal molecular motion (E/Z isomerization), protecting polymers or cosmetic formulations.
Safety & Handling (MSDS Summary)
While stable, this compound is a potent electrophile and should be handled with standard chemical hygiene.
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Hazards:
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester or hydration of the nitrile over long periods.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen oxides).
References
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Sigma-Aldrich. Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Sheet. CAS 17999-71-2. Available at:
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BenchChem. Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. (2025). Available at:
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ChemicalBook. Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) Properties and Applications. (Analogous Chemistry). Available at:
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PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary. (Structural Analog Data). Available at:
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ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Available at:
